molecular formula C18H14BrN3O B11442392 6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11442392
M. Wt: 368.2 g/mol
InChI Key: NVPGIBAOMJZJSS-UHFFFAOYSA-N
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Description

6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a furan ring at the 2nd position, and an N-(2-methylphenyl) group at the 3rd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing various cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine, furan, and N-(2-methylphenyl) substituents.

    6-chloro-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: A similar compound with a chlorine atom instead of bromine.

    2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: A similar compound without the bromine atom.

Uniqueness

6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14BrN3O/c1-12-5-2-3-6-14(12)20-18-17(15-7-4-10-23-15)21-16-9-8-13(19)11-22(16)18/h2-11,20H,1H3

InChI Key

NVPGIBAOMJZJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CO4

Origin of Product

United States

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